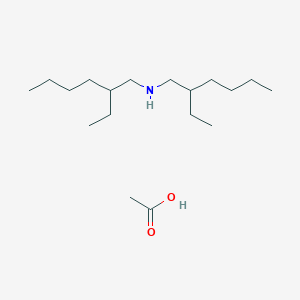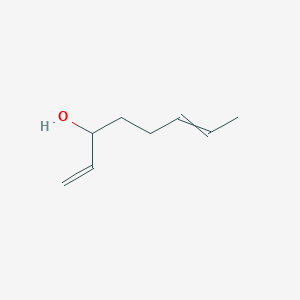![molecular formula C15H14O3 B14650089 Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate CAS No. 52008-73-8](/img/structure/B14650089.png)
Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl core, which contains a ketone functional group at the 4-position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate typically involves the esterification of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid+ethanolH2SO4Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid.
Reduction: Formation of 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the biphenyl core can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate
- Ethyl 4-amino[1,1’-biphenyl]-1(4H)-carboxylate
- Ethyl 4-methoxy[1,1’-biphenyl]-1(4H)-carboxylate
Uniqueness
Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is unique due to the presence of the ketone functional group, which imparts distinct reactivity and biological activity compared to its analogs. The ketone group allows for specific chemical transformations and interactions that are not possible with other functional groups.
Properties
CAS No. |
52008-73-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 4-oxo-1-phenylcyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
LUUXDOAQJILEER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CC(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


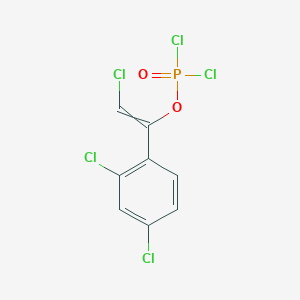
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
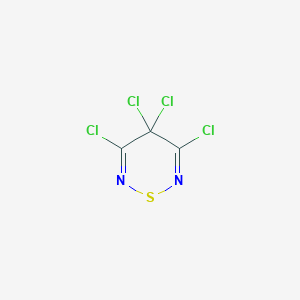
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)

![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
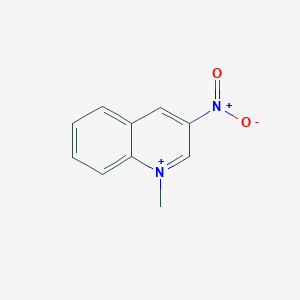
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

